5-bromoisoquinolin-1-amine hydrochloride
Description
Significance of the Isoquinoline (B145761) Core in Heterocyclic Chemistry
The isoquinoline scaffold is a heterocyclic aromatic organic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. amerigoscientific.comwikipedia.org This structure is an isomer of quinoline (B57606), with the nitrogen atom located at position 2 in the heterocyclic ring. wikipedia.org The isoquinoline nucleus is found in a vast number of naturally occurring plant alkaloids, such as papaverine (B1678415) and morphine, where the core structure is derived from the aromatic amino acid tyrosine. wikipedia.orgthieme-connect.de
As a fundamental structure, isoquinoline is a weak base, capable of being protonated by strong acids to form salts. wikipedia.org Its aromatic nature confers stability, while the presence of the nitrogen atom influences the electron distribution across the rings, affecting its reactivity. amerigoscientific.com Specifically, the nitrogen atom makes the pyridine ring electron-deficient, which influences the sites of electrophilic and nucleophilic substitution. Electrophilic aromatic substitution typically occurs on the benzene ring, primarily at the C-5 and C-8 positions. researchgate.netiust.ac.ir Conversely, the C-1 position is particularly susceptible to nucleophilic attack. iust.ac.irquora.com The rich and diverse reactivity of the isoquinoline core makes it a versatile building block in the synthesis of complex molecules. nih.gov
Table 1: Properties of Isoquinoline
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₉H₇N | wikipedia.org |
| Molar Mass | 129.162 g·mol⁻¹ | wikipedia.org |
| Appearance | Colorless oily liquid | wikipedia.org |
| Melting Point | 26–28 °C | wikipedia.org |
| Boiling Point | 242 °C | wikipedia.org |
Overview of Privileged Scaffolds in Drug Discovery and Medicinal Chemistry
In the field of medicinal chemistry, a "privileged scaffold" is a molecular framework that can bind to multiple, often unrelated, biological targets with high affinity. nih.govopenochem.org The term was first introduced in the late 1980s to describe molecular structures that appear repeatedly in biologically active compounds. openochem.org These scaffolds serve as versatile templates for the design and synthesis of new drugs, often leading to higher hit rates in screening libraries and providing efficient starting points for drug discovery programs. openochem.org
Characteristics of privileged structures include high chemical stability, amenability to functionalization at various positions, and compatibility with biological environments. openochem.org The isoquinoline framework is considered a privileged scaffold due to its widespread presence in pharmacologically active compounds, including those with anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. wikipedia.orgnih.gov Its structural versatility allows for the creation of diverse libraries of compounds for biological screening. nih.gov
Contextualization of 5-Bromoisoquinolin-1-amine (B1519120) Hydrochloride within Isoquinoline Research
5-Bromoisoquinolin-1-amine hydrochloride is a specific derivative of the isoquinoline scaffold that has garnered interest in chemical research. It incorporates two key functional groups—a bromine atom and an amine group—at strategic positions on the isoquinoline core. The hydrochloride salt form is common for amine-containing compounds, often improving their stability and solubility in aqueous media for experimental purposes. This compound serves as a valuable intermediate in the synthesis of more complex molecules, allowing researchers to explore the structure-activity relationships of novel isoquinoline derivatives.
The placement of the bromine and amine groups on the isoquinoline ring is not arbitrary; it is based on the inherent reactivity of the scaffold and the utility of these functional groups in synthetic chemistry.
The bromine atom at the C-5 position is significant for several reasons. Electrophilic substitution on the isoquinoline ring, such as halogenation, preferentially occurs at the C-5 and C-8 positions. iust.ac.irresearchgate.net The presence of a bromine atom, a halogen, at C-5 provides a reactive handle for further chemical modifications. Halogen atoms are excellent leaving groups in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for forming carbon-carbon bonds. researchgate.net This allows for the introduction of a wide array of substituents at this position, enabling the systematic exploration of how modifications to the benzenoid part of the isoquinoline ring affect its properties.
The amine functionality at the C-1 position is equally important. The C-1 position of the isoquinoline ring is highly electrophilic and thus susceptible to nucleophilic substitution. iust.ac.irquora.com This makes the introduction of an amine group at this position a common synthetic transformation. The primary amine group (-NH₂) is a key functional group in medicinal chemistry, as it can act as a hydrogen bond donor and can be readily modified to form amides, sulfonamides, and other functional groups. nih.gov The presence of an amine at C-1 can significantly influence the biological activity of the molecule by enabling interactions with biological targets. nih.gov The intrinsic electrophilicity of the C-1 position is so pronounced that in molecules containing both a chloro group at C-1 and a bromo group at C-5, nucleophilic attack can preferentially occur at C-1, displacing the chloride, which is typically a less reactive halide compared to bromide in aromatic systems. researchgate.net
Table 2: Significance of Substituents on the Isoquinoline Core
| Position | Substituent | Chemical Rationale |
|---|---|---|
| C-1 | Amine (-NH₂) | Position is highly electrophilic, favoring nucleophilic substitution; amine group is a key pharmacophore and can be further functionalized. iust.ac.irquora.comnih.gov |
Properties
CAS No. |
2680536-33-6 |
|---|---|
Molecular Formula |
C9H8BrClN2 |
Molecular Weight |
259.5 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Bromoisoquinolin 1 Amine Hydrochloride and Its Derivatives
Established Synthetic Routes to Substituted Isoquinolines
The formation of the isoquinoline (B145761) ring system is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable access to this scaffold.
Conventional Condensation and Cyclization Reactions for Isoquinoline Ring Formation
Three classical methods are widely employed for the synthesis of the isoquinoline nucleus: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. These methods involve the cyclization of β-phenylethylamine precursors. quimicaorganica.org
The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). slideshare.netwikipedia.org This intramolecular electrophilic aromatic substitution leads to a 3,4-dihydroisoquinoline intermediate, which can then be oxidized to the aromatic isoquinoline. pharmaguideline.comjk-sci.comorganic-chemistry.org The reaction is particularly effective for arenes that are electron-rich. organic-chemistry.org
The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline. pharmaguideline.comname-reaction.com This reaction proceeds through a Mannich-type mechanism, where an imine intermediate undergoes cyclization. quimicaorganica.orgorganicreactions.org If electron-donating substituents are present on the phenyl ring, the ring closure can occur under very mild conditions. pharmaguideline.com
The Pomeranz-Fritsch reaction , also known as the Pomeranz–Fritsch cyclization, is an acid-catalyzed synthesis of isoquinoline from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com The reaction first forms a benzalaminoacetal (a Schiff base), which then cyclizes in the presence of a strong acid, such as sulfuric acid, to yield the isoquinoline. wikipedia.orgthermofisher.com This method allows for the preparation of isoquinolines with substitution patterns that may be difficult to achieve through other routes. organicreactions.org
| Named Reaction | Precursors | Key Reagents/Conditions | Initial Product |
|---|---|---|---|
| Bischler-Napieralski | β-Arylethylamide | Dehydrating Lewis acid (e.g., POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline |
| Pictet-Spengler | β-Arylethylamine and an aldehyde/ketone | Acid catalyst | Tetrahydroisoquinoline |
| Pomeranz-Fritsch | Benzaldehyde and 2,2-dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline |
Strategies for Introducing Halogen and Amine Moieties onto the Isoquinoline Core
Once the isoquinoline nucleus is formed, the introduction of halogen and amine groups at specific positions is crucial for synthesizing the target compound and its derivatives.
Direct amination of the isoquinoline ring can be achieved through nucleophilic substitution of hydrogen. The Chichibabin reaction is a classic example, where isoquinoline reacts with sodium amide (NaNH₂) in liquid ammonia (B1221849) to yield 1-aminoisoquinoline (B73089). shahucollegelatur.org.ingoogle.com The reaction proceeds via an addition-elimination mechanism through a σ-adduct intermediate. wikipedia.org While effective for introducing an amino group at the C1 position, the Chichibabin reaction can have limitations such as low yields and poor regioselectivity under harsh conditions. rsc.org
Introducing a bromine atom onto the isoquinoline core is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of brominating agent and acid. thieme-connect.com
For the synthesis of 5-bromoisoquinoline (B27571), a key precursor to the target compound, isoquinoline can be regioselectively monobrominated. thieme-connect.com This is often accomplished using N-bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) at controlled, low temperatures (e.g., -20°C to -15°C). thieme-connect.comgoogle.com Careful temperature control is critical to suppress the formation of the 8-bromoisoquinoline isomer. orgsyn.org This method provides a direct and efficient route to 5-bromoisoquinoline in good yield. google.comorgsyn.org
Advanced Synthetic Approaches to 5-Bromoisoquinolin-1-amine (B1519120) and Analogues
Modern synthetic chemistry offers powerful tools for the derivatization of the isoquinoline core, enabling the synthesis of a wide range of analogues for structure-activity relationship studies.
Palladium-Catalyzed Cross-Coupling Reactions for Isoquinoline Derivatization
Palladium-catalyzed cross-coupling reactions are a versatile and reliable class of reactions for creating carbon-carbon and carbon-heteroatom bonds. nih.gov These methods are instrumental in modifying halo-isoquinolines, such as 5-bromoisoquinoline, to introduce diverse functionalities.
The Suzuki-Miyaura coupling , which couples an organoboron compound with an organic halide, and the Buchwald-Hartwig amination , which forms a carbon-nitrogen bond between an aryl halide and an amine, are two of the most widely used palladium-catalyzed cross-coupling reactions in medicinal chemistry. nih.gov These reactions allow for the introduction of various aryl, alkyl, and amino groups onto the isoquinoline scaffold. For instance, the bromine atom in 5-bromoisoquinoline can be replaced with a wide range of substituents, and the amino group in 1-aminoisoquinoline can be further functionalized using these powerful catalytic systems. orgsyn.org
The development of specialized ligands for the palladium catalyst has been key to the success of these reactions, allowing them to proceed with high efficiency and selectivity. pnas.org These methods provide a convergent and flexible approach for the synthesis of libraries of substituted isoquinolines from readily available precursors. pnas.orgnih.gov
| Cross-Coupling Reaction | Reactants | Catalyst System | Bond Formed | Application for Isoquinoline Derivatization |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Compound | Palladium Catalyst + Base | Carbon-Carbon | Introduction of aryl or vinyl groups at the 5-position of 5-bromoisoquinoline. |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | Palladium Catalyst + Base + Ligand | Carbon-Nitrogen | Introduction of substituted amino groups at the 5-position of 5-bromoisoquinoline. |
Suzuki-Miyaura Coupling in the Synthesis of Aryl-Isoquinolines
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. researchgate.netresearchgate.net This palladium-catalyzed reaction is extensively used to couple an organoboron reagent with an organic halide or triflate, proving highly effective for creating biaryl structures. researchgate.netnih.gov In the context of 5-bromoisoquinolin-1-amine, the bromine atom at the C5 position serves as an excellent handle for introducing a wide array of aryl or heteroaryl substituents.
The reaction's utility is enhanced by its mild conditions, tolerance of numerous functional groups, and the commercial availability and stability of boronic acids and their esters. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-synthesis.com For substrates like 5-bromoisoquinolin-1-amine, where an unprotected amine is present, careful selection of the catalyst system is crucial to ensure efficient coupling at the C-Br bond. nih.gov
| Parameter | Typical Conditions | Reference |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), CataXCium A Pd G3 | researchgate.netnih.govorganic-synthesis.com |
| Base | Na₂CO₃, K₂CO₃, CsF | nih.govorganic-synthesis.com |
| Boron Reagent | Arylboronic acids, Arylboronic esters | researchgate.netnih.gov |
| Solvent | Toluene/Dioxane, THF, N-dimethyl acetamide | organic-synthesis.com |
| Temperature | Room Temperature to 85-150 °C (Microwave) | organic-synthesis.com |
Amination Reactions (e.g., Buchwald-Hartwig amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has revolutionized the synthesis of aryl amines from aryl halides, offering a significant improvement over harsher, traditional methods like nucleophilic aromatic substitution. wikipedia.orgsci-hub.se For derivatives of 5-bromoisoquinolin-1-amine, this reaction could be theoretically applied to couple a different amine at the C5 position, displacing the bromide, although this would compete with the existing C1-amine. More commonly, related C-N coupling strategies are used to build the initial 1-aminoisoquinoline core.
The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, coordination and deprotonation of the amine by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orglibretexts.orgyoutube.com The success of the reaction heavily relies on the choice of ligand. The development of bulky, electron-rich phosphine ligands (such as XPhos, SPhos, and BINAP) has been critical in improving the reaction's efficiency, scope, and functional group tolerance. sci-hub.seyoutube.com
| Catalyst System | Components | Application Scope | Reference |
| First Generation | Pd catalyst with simple phosphine ligands (e.g., P(o-tolyl)₃) | Limited scope, often requiring specific substrates. | libretexts.org |
| Second Generation | Bidentate phosphine ligands (e.g., BINAP, DPPF) | Improved reliability for primary amines and aryl iodides/triflates. | wikipedia.orgsci-hub.se |
| Third Generation | Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) | Broad substrate scope, milder conditions, high efficiency. | youtube.com |
Electrochemical Synthesis of 1-Aminoisoquinolines
Electrochemical synthesis represents a green and sustainable approach to chemical transformations, using electrons as "reagents" to drive reactions. nih.govresearchgate.net This method avoids the need for stoichiometric chemical oxidants or reductants, minimizing waste and often proceeding under mild conditions. nih.govresearchgate.net The electrosynthesis of N-heterocycles, including isoquinolines, is an area of growing interest.
While specific protocols for 5-bromoisoquinolin-1-amine hydrochloride are not detailed, the general principles can be applied. For instance, the synthesis of related quinazolinones has been achieved via an anodic C(sp³)-H amination/C-N cleavage in an undivided cell. nih.gov Such a setup typically involves a working electrode (e.g., platinum plate), a counter electrode, a solvent system, and an electrolyte. By controlling the current and potential, specific chemical bonds can be formed selectively. This approach offers a powerful, environmentally benign alternative to traditional metal-catalyzed methods for constructing the 1-aminoisoquinoline core. nih.gov
| Component | Function / Example | Reference |
| Reaction Cell | Undivided cell | nih.gov |
| Working Electrode | Anode where oxidation occurs (e.g., Platinum plate) | nih.gov |
| Counter Electrode | Cathode where reduction occurs (e.g., Platinum plate) | nih.gov |
| Electrolyte | Provides conductivity (e.g., NH₄PF₆, ⁿBu₄NClO₄) | nih.gov |
| Solvent | Dissolves substrate and electrolyte (e.g., DMSO/H₂O) | nih.gov |
| Power Source | Provides constant current (galvanostatic electrolysis) | nih.gov |
Multi-Step Synthesis with Protecting Group Chemistry
In complex, multi-step syntheses, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. utdallas.edufluorochem.co.uk The amine group in 5-bromoisoquinolin-1-amine is a nucleophilic and potentially reactive site. If a desired reaction targets another part of the molecule (for example, a modification requiring a strong base that would deprotonate the amine), it may be necessary to protect the amino group first. utdallas.edu
An ideal protecting group should be easy to install, stable to the reaction conditions it is meant to protect against, and easy to remove cleanly without affecting other parts of the molecule. For amines, common protecting groups include carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), or amides like an acetyl group. utdallas.edufluorochem.co.uk The choice of protecting group is dictated by the specific reaction sequence planned.
| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions | Reference |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) | fluorochem.co.uk |
| Benzyloxycarbonyl | Cbz | Benzyl (B1604629) chloroformate | Catalytic hydrogenation | fluorochem.co.uk |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | fluorochem.co.uk |
| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Acidic or basic hydrolysis | utdallas.edu |
Chemo-, Regio-, and Stereoselective Synthesis Considerations
Selectivity is a critical concept in organic synthesis, ensuring that reactions yield the desired product exclusively or predominantly.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For instance, in a Suzuki-Miyaura coupling of 5-bromoisoquinolin-1-amine, a highly chemoselective catalyst will promote C-C bond formation at the C-Br bond without reacting with the C-N bond of the amine.
Regioselectivity concerns the preferential formation of one constitutional isomer over another. In the synthesis of the isoquinoline ring itself, the cyclization step must be controlled to produce the correct arrangement of atoms. When performing electrophilic aromatic substitution on the 5-bromoisoquinolin-1-amine skeleton, the directing effects of the existing bromo and amino groups will determine the position of the new substituent.
Stereoselectivity involves the preferential formation of one stereoisomer. While the core of 5-bromoisoquinolin-1-amine is achiral, stereoselectivity becomes crucial when synthesizing derivatives that contain chiral centers, for example, by introducing a chiral side chain. nih.gov
Achieving high selectivity often requires careful optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reagents. nih.govmdpi.com
Green Chemistry Principles in Isoquinoline Synthesis
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. gctlc.orgyoutube.com Traditional methods for synthesizing isoquinolines often involve harsh conditions, toxic solvents, and heavy metal catalysts, which have significant environmental and economic drawbacks. rsc.orgresearchgate.net Consequently, there is a strong impetus to develop more sustainable synthetic routes.
Key green chemistry strategies applicable to isoquinoline synthesis include:
Waste Prevention: Designing syntheses to minimize byproduct formation. gctlc.org
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. gctlc.org
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives or eliminating them entirely. gctlc.orgskpharmteco.com
Energy Efficiency: Employing methods like microwave irradiation or conducting reactions at ambient temperature and pressure to reduce energy consumption. gctlc.orgresearchgate.net
Solvent Selection and Reaction Conditions for Sustainability
Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest portion of the mass in a reaction and the majority of the waste. skpharmteco.comjk-sci.com Therefore, judicious solvent selection is a primary focus of green chemistry. Solvent selection guides, such as the one developed by the CHEM21 consortium, categorize solvents based on safety, health, and environmental criteria.
| Category | Example Solvents | Rationale | Reference |
| Recommended | Water, Ethanol, Methanol, i-Propanol | Low toxicity, renewable sources (for ethanol), biodegradable. | jk-sci.comutoronto.ca |
| Problematic | Acetonitrile (B52724), Heptane, Toluene | Some environmental or health concerns; use should be minimized. | jk-sci.comutoronto.ca |
| Hazardous | Dioxane, Dichloromethane (DCM), Tetrahydrofuran (THF) | High toxicity, environmental persistence; substitution is a priority. | jk-sci.comutoronto.ca |
| Highly Hazardous | Benzene (B151609), Carbon tetrachloride | Carcinogenic, highly toxic; should be avoided. | jk-sci.com |
In addition to solvent choice, modifying reaction conditions can greatly enhance sustainability. The use of energy-efficient techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy input. mdpi.com Furthermore, adopting catalyst-free reactions or using recyclable catalytic systems aligns with green chemistry principles by reducing metal waste and process complexity. rsc.orgbohrium.com
Catalyst Design for Efficient Conversions
The selective and efficient introduction of an amine group at the C-1 position of the 5-bromoisoquinoline scaffold is a critical transformation in the synthesis of 5-bromoisoquinolin-1-amine and its derivatives. This conversion typically relies on advanced catalytic methods, as traditional nucleophilic aromatic substitution reactions are often challenging on this heterocyclic system. The predominant strategy involves transition-metal-catalyzed carbon-nitrogen (C-N) bond-forming reactions, with the Buchwald-Hartwig amination being a cornerstone methodology wikipedia.orgnih.gov. The success of this reaction is profoundly dependent on the rational design of the catalyst system, which comprises a palladium precursor and, most importantly, a specialized phosphine ligand jk-sci.comlibretexts.org.
The core of catalyst design for this transformation lies in modulating the electronic and steric properties of the ligand coordinated to the palladium center. These properties directly influence the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination wikipedia.orgjk-sci.comlibretexts.org. For a substrate like 5-bromoisoquinoline, which contains a potentially coordinating nitrogen atom within the ring system, catalyst deactivation can be a significant challenge nih.gov. Therefore, ligands must be designed to promote the desired C-N coupling pathway efficiently while resisting catalyst inhibition.
Evolution of Phosphine Ligands:
The development of the Buchwald-Hartwig amination has been marked by distinct "generations" of phosphine ligands, each offering improved scope and efficiency.
First-Generation Ligands: Early systems often employed relatively simple, monodentate triarylphosphines. However, these were limited in scope and required harsh reaction conditions.
Bidentate Phosphine Ligands: The introduction of chelating bidentate phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene), represented a significant advance. These ligands form stable complexes with palladium, which can prevent catalyst decomposition and accelerate the reaction, allowing for the coupling of a broader range of amines wikipedia.orgjk-sci.comorganic-synthesis.com.
Sterically Hindered, Electron-Rich Ligands: The most significant breakthrough in catalyst design came with the development of bulky and electron-rich monodentate biaryl phosphine ligands. These ligands, often referred to as Buchwald ligands, are designed to accelerate the rate-limiting reductive elimination step of the catalytic cycle and facilitate the oxidative addition of even less reactive aryl chlorides libretexts.org. The steric bulk helps to create a coordinatively unsaturated palladium center, promoting the binding of the amine, while the electron-donating nature of the ligand facilitates the oxidative addition step jk-sci.com.
Catalyst System Optimization for Isoquinoline Scaffolds:
The principles of catalyst design are well-illustrated by studies on analogous substrates, such as the amination of 5-bromo-8-benzyloxyquinoline ias.ac.in. Research in this area demonstrates that a systematic evaluation of different palladium/ligand combinations is essential for achieving high conversion and yield. The choice of ligand is not universal and must be tailored to the specific steric and electronic demands of the aryl halide and the amine coupling partner ias.ac.in.
In a representative study, the coupling of 8-(benzyloxy)-5-bromoquinoline with N-methylaniline was used to screen various electron-rich phosphine ligands in combination with a palladium acetate (B1210297) [Pd(OAc)₂] precursor and sodium tert-butoxide (NaO-t-Bu) as the base. The results highlight the critical impact of ligand architecture on catalytic efficiency ias.ac.in.
| Ligand | Ligand Structure | Conversion (%) | Product Yield (%) | Reduction Byproduct (%) |
|---|---|---|---|---|
| Johnphos | (2-Biphenyl)di-tert-butylphosphine | 100 | 84 | 16 |
| TTBP | Tri-tert-butylphosphine | 100 | 82 | 18 |
| DTBNpP | Di-tert-butylneopentylphosphine | 100 | 81 | 19 |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | 100 | 75 | 25 |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | 100 | 72 | 28 |
Data adapted from studies on the amination of 8-(benzyloxy)-5-bromoquinoline, a structurally similar substrate ias.ac.in. The table illustrates the influence of ligand design on reaction outcome.
The data show that while all tested bulky phosphine ligands led to complete conversion of the starting material, the yield of the desired aminated product varied, as did the amount of the undesired hydrodehalogenation (reduction) byproduct. Ligands like Johnphos and TTBP provided a better balance of reactivity and selectivity for this particular transformation ias.ac.in. The design of these ligands, featuring bulky tert-butyl or biphenyl groups, creates a specific steric environment around the palladium atom that favors the desired C-N reductive elimination over competing side reactions. Such optimization studies are crucial for developing robust and efficient synthetic routes to 5-bromoisoquinolin-1-amine and its derivatives on a larger scale organic-synthesis.com.
Reactivity and Derivatization of 5 Bromoisoquinolin 1 Amine Hydrochloride
Reactivity of the Bromo-Substituent
The bromine atom attached to the isoquinoline (B145761) ring is a versatile handle for introducing a variety of functional groups through substitution and metal-catalyzed reactions.
Nucleophilic Aromatic Substitution Reactions
Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) when substituted with electron-withdrawing groups. wikipedia.org In the case of 5-bromoisoquinolin-1-amine (B1519120), the electronegativity of the nitrogen atom in the isoquinoline ring system makes the aromatic ring electron-deficient, thereby facilitating nucleophilic attack. This effect is particularly pronounced at the ortho and para positions relative to the nitrogen, as the negative charge of the intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the nitrogen atom. wikipedia.orglibretexts.org
While the bromo group is a good leaving group, the rate of SNAr reactions is often enhanced by the presence of activating groups. masterorganicchemistry.com The reactivity follows the general trend of F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Amines are effective nucleophiles in these reactions. masterorganicchemistry.comreddit.com For instance, the reaction of 2,4-dinitrofluorobenzene with the N-terminus of a peptide is a classic example of SNAr. masterorganicchemistry.com
| Reactant | Nucleophile | Product | Reaction Conditions |
| 2,4-dinitrochlorobenzene | Hydroxide | 2,4-dinitrophenol | Basic solution in water wikipedia.org |
| Pyridine (B92270) | Sodium amide | 2-aminopyridine | Chichibabin reaction wikipedia.org |
| Aryl Halide | Amine | Aryl Amine | General SNAr masterorganicchemistry.com |
Metal-Catalyzed Transformations (beyond Suzuki coupling)
The carbon-bromine bond in 5-bromoisoquinolin-1-amine is an excellent site for various metal-catalyzed cross-coupling reactions, extending beyond the well-known Suzuki coupling. These transformations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Examples of such reactions include, but are not limited to, the Buchwald-Hartwig amination for the formation of C-N bonds, the Sonogashira coupling for the formation of C-C triple bonds, and the Heck reaction for the formation of C-C double bonds. These reactions typically employ palladium, copper, or other transition metal catalysts to facilitate the oxidative addition, transmetalation, and reductive elimination steps that constitute the catalytic cycle.
Reactions Involving the Amine Group at C-1
The primary amine group at the C-1 position of the isoquinoline ring is a potent nucleophile and can readily participate in a variety of chemical reactions.
Acylation and Alkylation Reactions
The primary amine at C-1 can be readily acylated with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is a type of nucleophilic acyl substitution. youtube.com Generally, two equivalents of the amine are required when using an acid chloride, with one equivalent acting as the nucleophile and the second as a base to neutralize the HCl byproduct. youtube.com The selective acylation of primary amines in the presence of secondary amines can be achieved using specific acylating agents. researchgate.net
Alkylation of the C-1 amine can lead to the formation of secondary and tertiary amines. However, controlling the extent of alkylation can be challenging due to the increased nucleophilicity of the amine upon alkylation, which can lead to overalkylation. nih.gov To achieve selective monoalkylation, specific strategies and reagents, such as the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, have been developed. nih.gov
| Reaction Type | Reagent | Product Type |
| Acylation | Acyl chloride | Amide youtube.com |
| Alkylation | Alkyl halide | Secondary/Tertiary Amine nih.gov |
Formation of Imines and Heterocyclic Ring Systems
The primary amine at the C-1 position can react with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction proceeds through a carbinolamine intermediate, which then eliminates a molecule of water to form the C=N double bond of the imine. libretexts.org The reaction rate is pH-dependent, with the optimal pH typically being around 5. libretexts.orglibretexts.org
The resulting imine can be a valuable intermediate for the synthesis of more complex heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of fused ring systems. The ability of the isoquinoline nitrogen and the exocyclic imine nitrogen to coordinate with metal ions or participate in further reactions opens up a wide array of possibilities for constructing novel heterocyclic scaffolds. The formation of five-membered heterocyclic rings, such as pyrroles, is a common transformation in organic synthesis. britannica.com These can be formed through various methods, including the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. youtube.com
| Reactants | Product Type | Key Features |
| Aldehyde/Ketone + Primary Amine | Imine (Schiff Base) | Reversible, acid-catalyzed, forms C=N bond libretexts.orglibretexts.org |
| 1,4-Dicarbonyl Compound + Primary Amine | Pyrrole (a five-membered heterocycle) | Paal-Knorr synthesis youtube.com |
Role as a Nucleophile in Complex Transformations
The primary amine group at the 1-position of the isoquinoline ring endows 5-bromoisoquinolin-1-amine with nucleophilic properties. youtube.comyoutube.com This allows it to participate in reactions where it attacks electron-deficient centers, leading to the formation of new carbon-nitrogen or other heteroatom-nitrogen bonds.
The lone pair of electrons on the nitrogen atom can initiate nucleophilic substitution or addition reactions. youtube.comyoutube.comyoutube.com For instance, it can react with alkyl halides, acyl chlorides, or other electrophilic partners. The reactivity of the amine can be influenced by the reaction conditions, such as the solvent and base used. In the presence of a base, the amine can be deprotonated to form a more potent nucleophile.
While specific examples detailing complex transformations starting directly from 5-bromoisoquinolin-1-amine hydrochloride are not extensively documented in the provided search results, the general reactivity of primary aromatic amines is well-established. nih.govsigmaaldrich.com These amines are known to undergo a variety of derivatization reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. youtube.com
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
These fundamental reactions highlight the potential of the amino group in 5-bromoisoquinolin-1-amine to act as a nucleophile, enabling its incorporation into larger and more complex molecular architectures.
Further Functionalization of the Isoquinoline Nucleus
Beyond the reactivity of the amine group, the 5-bromo substituent on the isoquinoline ring serves as a key handle for further functionalization through various cross-coupling reactions. orgsyn.org This allows for the introduction of a wide array of substituents at the 5-position, significantly expanding the structural diversity of derivatives that can be synthesized from this scaffold.
The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com Two of the most prominent examples of such reactions are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted isoquinoline with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position. The general applicability of the Suzuki reaction to bromo-substituted heterocycles is well-documented. nih.govnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond by coupling the bromo-isoquinoline with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This method provides a direct route to introduce a variety of amino groups at the 5-position, further diversifying the potential derivatives. The optimization of this reaction for bromo-substituted isoquinolines has been a subject of process development research. acs.org
The table below illustrates the potential for introducing new substituents at the 5-position using these methods.
| Reaction Type | Coupling Partner | Resulting Substituent at C5 |
| Suzuki-Miyaura Coupling | Arylboronic acid | Aryl group |
| Suzuki-Miyaura Coupling | Heteroarylboronic acid | Heteroaryl group |
| Suzuki-Miyaura Coupling | Alkylboronic acid/ester | Alkyl group |
| Buchwald-Hartwig Amination | Primary Amine (R-NH2) | Secondary Amine (-NHR) |
| Buchwald-Hartwig Amination | Secondary Amine (R2NH) | Tertiary Amine (-NR2) |
The strategic placement of the bromo and amino groups on the isoquinoline scaffold provides opportunities for the construction of fused-ring systems. While direct examples starting from 5-bromoisoquinolin-1-amine are not explicitly detailed in the search results, the general principles of intramolecular cyclization reactions can be applied.
For instance, if a suitable functional group is introduced at the 5-position via a cross-coupling reaction, it could then react with the amino group at the 1-position to form a new ring. An example of this strategy could involve a Suzuki coupling to introduce an ortho-functionalized aryl group, which could then undergo an intramolecular cyclization.
Furthermore, the isoquinoline nucleus itself can be a precursor to fused heterocyclic systems. organic-chemistry.orgresearchgate.net For example, reactions that build upon the existing nitrogen-containing ring can lead to the formation of more complex polycyclic structures, such as isoquinoline-fused triazines or other heterocycles. researchgate.netscilit.com The synthesis of quinoline (B57606) and isoquinoline derivatives is an active area of research for the development of compounds with potential biological activity. researchgate.netrsc.org
Reaction Mechanisms and Pathways for Derivatization
The derivatization of this compound proceeds through well-established reaction mechanisms.
The nucleophilic substitution reactions at the amine group typically follow a two-step process: nucleophilic attack of the amine on the electrophile, followed by deprotonation to yield the neutral product. youtube.comyoutube.comyoutube.com The rate and success of these reactions depend on the nucleophilicity of the amine and the reactivity of the electrophile.
The palladium-catalyzed cross-coupling reactions at the 5-bromo position, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, proceed through a catalytic cycle involving a palladium complex.
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: organic-chemistry.org
Oxidative Addition: The palladium(0) catalyst reacts with the 5-bromoisoquinoline (B27571) to form a palladium(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the bromide. This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final C-C coupled product.
The catalytic cycle for the Buchwald-Hartwig amination is similar: wikipedia.orglibretexts.orgyoutube.com
Oxidative Addition: A palladium(0) catalyst inserts into the carbon-bromine bond of the 5-bromoisoquinoline.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine, forming an amido complex.
Reductive Elimination: The new carbon-nitrogen bond is formed as the product is eliminated from the palladium complex, regenerating the active catalyst.
The efficiency of these catalytic cycles is highly dependent on the choice of palladium source, ligands, base, and solvent. researchgate.net
Spectroscopic and Analytical Characterization of 5 Bromoisoquinolin 1 Amine Hydrochloride Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
A combination of sophisticated spectroscopic methods is essential to unequivocally determine the molecular structure of 5-bromoisoquinolin-1-amine (B1519120) hydrochloride. These techniques provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of 5-bromoisoquinolin-1-amine hydrochloride, the aromatic protons of the isoquinoline (B145761) ring system would appear in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The protons on the benzene (B151609) ring portion would show characteristic splitting patterns (doublets, triplets, or multiplets) depending on their coupling with adjacent protons. The amine protons (-NH2) would likely appear as a broad singlet, and its chemical shift could be influenced by the solvent and concentration. The protonation of the ring nitrogen to form the hydrochloride salt would further influence the chemical shifts of the neighboring protons.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atoms of the aromatic isoquinoline ring are expected to resonate in the range of δ 110-160 ppm. The carbon atom attached to the bromine (C-5) would be influenced by the heavy atom effect, and its chemical shift would be informative. The carbon bearing the amino group (C-1) would also have a characteristic chemical shift. Quaternary carbons would typically show weaker signals compared to protonated carbons.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the nitrogen atoms in the molecule. For this compound, two distinct signals would be expected: one for the amino group (-NH2) and another for the nitrogen atom within the isoquinoline ring. The chemical shift of the ring nitrogen would be significantly affected by its protonation state in the hydrochloride salt.
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H (Aromatic) | 7.0 - 9.0 | Complex multiplets due to spin-spin coupling. |
| ¹H (Amine) | Variable (broad) | Chemical shift is dependent on solvent, concentration, and temperature. |
| ¹³C (Aromatic) | 110 - 160 | Characteristic shifts for carbons attached to bromine and nitrogen. |
| ¹⁵N (Amine) | Lower field | Provides direct evidence of the primary amine functionality. |
| ¹⁵N (Ring) | Higher field | Shift is indicative of the heterocyclic nitrogen and its protonation state. |
This table presents expected NMR chemical shift ranges for this compound based on general principles and data for related structures. Actual experimental values may vary.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In a standard mass spectrum, 5-bromoisoquinolin-1-amine would exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. For 5-bromoisoquinolin-1-amine (C₉H₇BrN₂), the expected monoisotopic mass is approximately 221.979 g/mol . HRMS can confirm this mass with a high degree of precision, typically to within a few parts per million (ppm), which provides strong evidence for the proposed molecular formula.
| Technique | Information Obtained | Expected Value for C₉H₇BrN₂ |
| MS | Molecular Weight & Isotopic Pattern | Molecular ion peaks at m/z ~222 and ~224 (due to ⁷⁹Br/⁸¹Br). |
| HRMS | Exact Mass & Elemental Formula | Monoisotopic Mass: ~221.979 Da |
This table shows expected mass spectrometry data for the free base, 5-bromoisoquinolin-1-amine. The hydrochloride salt would likely not be observed intact under typical ionization conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two distinct bands in the region of 3400-3250 cm⁻¹. vscht.cz The C-N stretching of the aromatic amine would likely be observed in the 1335-1250 cm⁻¹ range. vscht.cz The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the isoquinoline ring would be found in the 1650-1450 cm⁻¹ region. The presence of the hydrochloride salt may lead to broad absorptions in the 2800-2400 cm⁻¹ region, corresponding to the N⁺-H stretching of the protonated ring nitrogen. The C-Br stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3400 - 3250 (two bands) |
| Aromatic Amine | C-N Stretch | 1335 - 1250 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C / C=N Stretch | 1650 - 1450 |
| Hydrochloride Salt | N⁺-H Stretch | 2800 - 2400 (broad) |
| Bromo-Aromatic | C-Br Stretch | < 800 |
This table outlines the expected infrared absorption bands for this compound based on established correlation tables. vscht.cz
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for separating the components of a mixture, assessing the purity of a compound, and for its isolation.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. For a polar and ionizable compound like this compound, reversed-phase HPLC (RP-HPLC) is often the method of choice.
A typical RP-HPLC method would employ a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of the amine. Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the main compound from any impurities. Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance.
| Parameter | Typical Conditions for Amine Analysis |
| Column | Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvent (e.g., acetonitrile) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |
This table provides a general outline of HPLC conditions that could be adapted for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While GC is generally more suitable for volatile and thermally stable compounds, the analysis of amines can sometimes be challenging due to their polarity and potential for peak tailing.
For the analysis of 5-bromoisoquinolin-1-amine, derivatization might be necessary to increase its volatility and improve its chromatographic behavior. Common derivatization reagents for amines include silylating agents or acylating agents. The GC would be equipped with a capillary column, such as a 5% phenyl-methylpolysiloxane column. The oven temperature would be programmed to ramp up to ensure the elution of the compound. The mass spectrometer would then provide mass spectral data for the eluted peaks, aiding in their identification.
| Parameter | Typical Conditions for Amine Analysis (with or without derivatization) |
| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar or medium-polarity stationary phase. |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Temperature ramp (e.g., from 100 °C to 280 °C) |
| Detector | Mass Spectrometer (providing mass spectra for peak identification) |
This table outlines general GC-MS conditions that could be considered for the analysis of 5-bromoisoquinolin-1-amine, potentially requiring a derivatization step.
X-ray Crystallography for Solid-State Structure Determination
Recent research on halogenated quinoline (B57606) derivatives, such as N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q4F) and N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F), demonstrates the utility of X-ray crystallography in elucidating their molecular geometries and crystal packing. acs.org The study revealed that the azomethine functional group in both compounds is coplanar with the quinoline and phenyl rings. acs.org Furthermore, the crystal packing of these molecules is stabilized by intermolecular C─H···N hydrogen bonding. acs.org
The crystallographic data for these representative halogenated quinoline derivatives are summarized in the interactive table below. Suitable single crystals for X-ray diffraction analysis were obtained by the slow evaporation of a methanolic solution of the compounds. acs.org The structures were solved and refined using established crystallographic software. acs.org
Interactive Table: Crystallographic Data for Halogenated Quinoline Derivatives
| Parameter | N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q4F) | N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F) |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| a (Å) | 6.035(3) | 11.231(3) |
| b (Å) | 12.353(6) | 5.952(2) |
| c (Å) | 16.541(8) | 19.954(6) |
| α (°) | 90 | 90 |
| β (°) | 90 | 100.99(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1233.2(11) | 1309.8(7) |
| Z | 4 | 4 |
| Radiation (Å) | 0.71073 | 0.71073 |
| Temperature (K) | 100 | 100 |
| Data sourced from Ali et al., 2025 acs.org |
This data underscores the precision of X-ray crystallography in defining the solid-state architecture of molecules. The differences in crystal systems and unit cell parameters between Q4F and Q3Cl4F highlight the significant influence of the position and nature of the halogen substituent on the crystal packing. Such analyses are fundamental for structure-activity relationship (SAR) studies and for understanding the physicochemical properties of these compounds in the solid state.
Pharmacological Potential and Pre Clinical Biological Evaluation of 5 Bromoisoquinolin 1 Amine Analogs
Isoquinoline (B145761) Derivatives as Scaffolds in Medicinal Chemistry
The isoquinoline framework, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in drug discovery. researchgate.net Its structural rigidity and ability to present substituents in a defined spatial orientation make it an ideal backbone for interacting with diverse biological targets. nih.gov The therapeutic importance of this scaffold is underscored by the number of approved drugs and clinical candidates containing the isoquinoline moiety, which spans a wide range of applications including anticancer, antimicrobial, and antihypertensive therapies. nih.govresearchgate.net
The versatility of the isoquinoline scaffold lies in the numerous positions available for substitution, allowing for the creation of large and diverse chemical libraries. nih.gov This chemical tractability enables medicinal chemists to systematically explore structure-activity relationships (SAR), optimizing potency, selectivity, and pharmacokinetic properties. The introduction of various functional groups at different positions of the isoquinoline ring can significantly modulate the biological activity, leading to the identification of compounds with highly specific pharmacological profiles. nih.gov
In Vitro Biological Activities of Related Isoquinolines
The therapeutic potential of isoquinoline derivatives is supported by a wealth of in vitro studies demonstrating their efficacy in various disease models. These studies have highlighted the broad-spectrum biological activities of this class of compounds, particularly in the areas of cancer and infectious diseases.
Anti-cancer Activity and Antiproliferative Effects
The development of novel anticancer agents is a critical area of research, and isoquinoline derivatives have emerged as a promising class of compounds with potent antiproliferative effects against a variety of cancer cell lines. nih.govnih.gov Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways that are crucial for cancer cell growth and survival.
Numerous studies have documented the cytotoxic effects of isoquinoline analogs against a panel of human cancer cell lines. For instance, certain quinolinequinone analogs have demonstrated promising antiproliferative effects against various cancer types, including prostate cancer (DU-145) and leukemia (K-562). nih.govrsc.org One study on quinolinequinone analogs reported significant growth inhibition in DU-145 prostate cancer cells. rsc.org Similarly, synthetic 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one and its derivatives have shown high antitumoral activities against the leukemia K-562 cell line. nih.gov
In the context of breast cancer, isoquinoline-tethered quinazoline (B50416) derivatives have exhibited enhanced anti-proliferative effects against HER2-dependent SKBR3 cells. nih.govnih.gov Furthermore, novel quinazoline derivatives have shown inhibitory effects on the EGFR kinase activities of A431 human epidermoid carcinoma cells, leading to cell growth inhibition. tau.ac.il While direct data on 5-bromoisoquinolin-1-amine (B1519120) hydrochloride for these specific cell lines is limited, the broader activity of related isoquinoline scaffolds suggests its potential as a lead structure for developing inhibitors against these and other cancer cell lines.
The anticancer activity of many isoquinoline derivatives can be attributed to their ability to inhibit specific molecular targets that are overexpressed or hyperactivated in cancer cells. Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR) are critical therapeutic targets in oncology. nih.govfrontiersin.org Novel isoquinoline-tethered quinazoline derivatives have been synthesized and shown to have significantly improved selectivity for HER2 over EGFR, with enhanced anti-proliferative effects against HER2-dependent SKBR3 cells. nih.govnih.gov One representative compound from this series demonstrated more potent inhibition of HER2 phosphorylation at the cellular level compared to the known inhibitor lapatinib. nih.gov This highlights the potential of the isoquinoline scaffold in developing selective HER2 inhibitors for the treatment of HER2-positive cancers. nih.govnih.gov
While direct inhibition of MNK1/2 by 5-bromoisoquinolin-1-amine analogs has not been extensively reported, other heterocyclic scaffolds have been explored for this purpose. For example, a novel 4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold has been identified as a core structure for MNK1/2 inhibitors, demonstrating the feasibility of targeting these kinases with small molecules. nih.gov The exploration of isoquinoline-based structures, including 5-bromoisoquinolin-1-amine analogs, as potential MNK1/2 inhibitors could be a promising avenue for future research.
Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)
In addition to their anticancer potential, isoquinoline derivatives have demonstrated significant antimicrobial properties, positioning them as a valuable scaffold for the development of new anti-infective agents. nih.gov The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial compounds with unique mechanisms of action, and isoquinolines represent a promising starting point. nih.gov
Isoquinoline derivatives have shown broad-spectrum antibacterial activity. A new class of alkynyl isoquinolines has demonstrated strong bactericidal activity against a plethora of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Certain 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives have also exhibited strong activity against various Gram-positive bacterial strains, with one compound showing excellent anti-MRSA activity with a Minimum Inhibitory Concentration (MIC) value of 0.031 μg/ml. nih.gov Furthermore, bromophenol derivatives have shown good antibacterial activity against S. aureus and MRSA. nih.gov
With regard to Gram-negative bacteria, nitroquinoline derivatives have been identified as having inhibitory activity against multidrug-resistant (MDR) Klebsiella pneumoniae. Quinazoline compounds containing a piperazine (B1678402) ring have also shown bacteriostatic and bactericidal activity against K. pneumoniae, comparable to ciprofloxacin. While specific data on 5-bromoisoquinolin-1-amine hydrochloride is scarce, the documented activity of brominated quinoline (B57606) and isoquinoline derivatives against these challenging pathogens highlights the potential of this compound class.
Antifungal Efficacy
The quest for novel antifungal agents is driven by the increasing incidence of fungal infections and the emergence of drug-resistant strains. Isoquinoline and its derivatives have been identified as a promising class of compounds with potential antifungal activity.
Preclinical studies have demonstrated that various substituted isoquinoline and quinoline analogs exhibit noteworthy antifungal properties. For instance, a series of novel fluorinated quinoline analogs were synthesized and showed good activity against a panel of phytopathogenic fungi. nih.gov Specifically, compounds such as 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate and its counterparts displayed significant inhibition rates against S. sclerotiorum and R. solani. nih.gov Another study focused on 2-(substituted phenyl)-3,4-dihydroisoquinolin-2-iums, which, as structural mimics of quaternary benzo[c]phenanthridine (B1199836) alkaloids, exhibited broad-spectrum antifungal activity. mdpi.com Halogenated derivatives, in particular, showed potent inhibition, with the ortho-substituted isomers generally demonstrating the highest activity against the tested fungi. mdpi.com
Furthermore, research into isoquinoline hydrazides, derived from the scaffold of the natural product MIQOX, has yielded potent antifungal candidates. acs.org One such compound, LW3, displayed exceptional activity against several plant pathogenic fungi, including B. cinerea and R. solani, with EC50 values in the low mg/L range. acs.org The investigation of dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylates also revealed significant inhibitory potential against Candida albicans, with some derivatives showing high minimum inhibitory concentrations (MICs). nih.gov
While direct studies on the antifungal efficacy of this compound are limited, the collective evidence from related bromo-substituted and other isoquinoline analogs suggests that this scaffold holds promise for the development of new antifungal agents. The bromine substituent at the 5-position could potentially enhance the lipophilicity and electronic properties of the molecule, thereby influencing its interaction with fungal targets.
Table 1: Antifungal Activity of Selected Isoquinoline and Quinoline Analogs
| Compound/Analog Type | Target Fungi | Activity | Reference |
| Fluorinated quinoline analogs | S. sclerotiorum, R. solani | Good activity (>80%) | nih.gov |
| 2-(substituted phenyl)-3,4-dihydroisoquinolin-2-iums | Various plant pathogenic fungi | Broad-spectrum activity, some with EC50 values of 8.88–19.88 µg/mL | mdpi.com |
| Isoquinoline hydrazide (LW3) | B. cinerea, R. solani | EC50 values of 0.54 and 0.09 mg/L, respectively | acs.org |
| Dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline derivatives | Candida albicans | MICs as low as 0.4 µg/mL | nih.gov |
Anti-Inflammatory and Analgesic Effects
Inflammation and pain are complex physiological processes, and the development of new anti-inflammatory and analgesic agents with improved efficacy and safety profiles is an ongoing area of research. Isoquinoline alkaloids and their synthetic analogs have demonstrated significant potential in this domain.
A recent study on 3-bromo isoquinoline derivatives, which are structurally very similar to the 5-bromo analog, has shown noteworthy analgesic and anti-inflammatory activity. jptcp.com These compounds were synthesized and evaluated for their biological activities, with results suggesting their potential as lead molecules for the discovery of potent analgesic and anti-inflammatory agents. jptcp.com Furthermore, a study on diverse isoquinolines isolated from Hypecoum erectum validated the traditional use of this plant for treating inflammation and pain. nih.gov Several isolated isoquinoline alkaloids significantly relieved paw edema and decreased the number of writhings in animal models. nih.gov In vitro, many of these isolates inhibited the production of inflammatory mediators such as COX-2, IL-1β, and TNF-α. nih.gov
Another study focusing on 1-(4′-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated pronounced analgesic and anti-inflammatory effects. biomedpharmajournal.org This compound exhibited significantly higher analgesic activity compared to metamizole (B1201355) sodium and acetylsalicylic acid in thermal and chemical pain models. biomedpharmajournal.org Its anti-inflammatory effect was also found to be substantially greater than that of diclofenac (B195802) sodium in a formalin-induced arthritis model in rats. biomedpharmajournal.org The anti-inflammatory and anti-migratory activities of isoquinoline-1-carboxamide (B73039) derivatives have also been investigated in microglial cells, where they were found to suppress the production of pro-inflammatory mediators. nih.gov
These findings collectively suggest that the isoquinoline scaffold is a promising template for the design of novel anti-inflammatory and analgesic drugs. The presence and position of the bromine atom on the isoquinoline ring, as in this compound, could play a crucial role in modulating these activities.
Table 2: Anti-Inflammatory and Analgesic Activity of Selected Isoquinoline Analogs
| Compound/Analog Type | Model | Finding | Reference |
| 3-Bromo isoquinoline derivatives | In vivo and in vitro models | Noteworthy analgesic and anti-inflammatory activity | jptcp.com |
| Isoquinolines from Hypecoum erectum | Carrageenan-induced paw edema, acetic acid-induced writhing, LPS-stimulated macrophages | Significant in vivo anti-inflammatory and analgesic effects; in vitro inhibition of COX-2, IL-1β, and TNF-α | nih.gov |
| 1-(4′-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl | Hot plate test, writhing test, formalin-induced arthritis | Pronounced analgesic and anti-inflammatory activity | biomedpharmajournal.org |
| Isoquinoline-1-carboxamide derivatives | LPS-treated BV2 microglial cells | Suppression of pro-inflammatory mediators | nih.gov |
Enzyme Inhibitory Actions
The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern drug discovery. Analogs of 5-bromoisoquinolin-1-amine have been evaluated for their inhibitory effects on several key enzymes implicated in various disease pathologies.
Indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan degradation. nih.govox.ac.uk Overexpression of these enzymes in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby promoting tumor immune evasion. nih.govrsc.orgnih.govfrontiersin.orgnih.gov Consequently, the inhibition of IDO1 and TDO has emerged as a promising strategy in cancer immunotherapy. nih.govfrontiersin.orgnih.gov
Cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes. The discovery of the inducible COX-2 isoform has led to the development of selective inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective COX inhibition. nih.gov
The anti-inflammatory properties of some isoquinoline derivatives have been linked to their ability to inhibit COX enzymes. A study on diverse isoquinolines from Hypecoum erectum showed that several of the isolated compounds inhibited COX-2 expression in vitro. nih.gov More directly, a study on 3-bromo isoquinoline derivatives reported their evaluation as COX-2 inhibitors. jptcp.com This finding is particularly relevant to 5-bromoisoquinolin-1-amine, as it suggests that the bromo-isoquinoline scaffold can interact with the active site of COX-2. Furthermore, research on quinazoline derivatives has led to the identification of potent and selective COX-1 inhibitors, indicating that the broader class of N-heterocycles is a viable starting point for designing COX inhibitors. nih.gov
Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is implicated in various cellular processes, including cell adhesion, migration, and contraction. Dysregulation of ROCK signaling is associated with several diseases, making it an attractive therapeutic target.
Significant research has focused on the development of isoquinoline-based ROCK inhibitors. Fragment-based screening led to the discovery of 6-substituted isoquinolin-1-amine derivatives as potent ROCK-I inhibitors. nih.govresearchgate.net Subsequent optimization of these initial hits resulted in lead compounds with improved potency and pharmacokinetic profiles. nih.govresearchgate.net These studies established a clear structure-activity relationship, demonstrating that modifications at the 6-position of the isoquinolin-1-amine core could significantly impact ROCK-I inhibitory activity. Although these studies focused on 6-substituted analogs, the findings strongly suggest that the isoquinolin-1-amine scaffold is a valid pharmacophore for ROCK inhibition. The 5-bromo substitution in this compound would likely influence the electronic and steric properties of the molecule, potentially affecting its binding to the ATP-binding site of ROCK.
Table 3: ROCK-I Inhibitory Activity of 6-Substituted Isoquinolin-1-amine Analogs
| Compound | ROCK-I pIC50 | Reference |
| 23A | 6.3 | nih.gov |
| 23E | 7.3 | nih.gov |
| Lead Compound 14A | Potent ROCK-I/II inhibitor | nih.gov |
Leucine (B10760876) aminopeptidases (LAPs) are metalloenzymes that catalyze the hydrolysis of N-terminal leucine residues from peptides and proteins. They are involved in various physiological processes, and their inhibition has been explored for potential therapeutic applications.
The inhibition of LAPs has been achieved with various classes of compounds, including amino acid hydroxamates and the natural product bestatin. nih.govnih.gov These inhibitors typically chelate the active site metal ion, which is essential for catalysis. While there is a lack of direct preclinical data on the inhibition of leucine aminopeptidase (B13392206) by this compound or its close analogs, the isoquinoline scaffold's potential to be functionalized with groups capable of metal chelation suggests that this could be a future area of investigation. The amino group at the 1-position and the nitrogen atom within the isoquinoline ring could potentially participate in coordinating with the zinc ion in the active site of LAPs, although this remains a hypothesis pending experimental validation.
Neuroprotective and Central Nervous System (CNS) Activity
Analogs of aminoisoquinoline have emerged as promising agents with significant activity within the central nervous system, demonstrating potential for both general CNS depression and specific neuroprotective roles.
Early research identified 3-amino-4-arylisoquinoline derivatives as possessing CNS depressant and anticonvulsant properties. asm.orgresearchgate.net More recent and targeted investigations have revealed specific molecular pathways through which isoquinoline analogs may exert neuroprotective effects. For instance, 5-aminoisoquinoline (B16527) has been identified as an inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1). nih.gov PARP-1 inhibitors are known to have neuroprotective effects in models of demyelinating diseases like multiple sclerosis, suggesting a therapeutic avenue for such compounds. nih.gov
Furthermore, the isoquinoline framework is central to a class of molecules that inhibit Rho-associated protein kinase (ROCK). Fasudil, an isoquinoline sulfonamide derivative, is a notable ROCK inhibitor that has been shown to have therapeutic effects in animal models of CNS disorders, including spinal cord injury and Alzheimer's disease. nih.gov The development of aminoisoquinoline amides as ROCK inhibitors for glaucoma also points to a neuroprotective mechanism, as these agents can protect retinal ganglion cells. wikipedia.org The discovery of N-(2-(1-aminoisoquinolin-6-yloxy)-4-methylphenyl)-2-methoxybenzenesulfonamide as a potent agonist for the Mas-related G protein-coupled receptor X1 (MRGPRX1), which is involved in analgesia, further highlights the diverse CNS activity of this class of compounds. mdpi.com
Anti-parasitic Activity (e.g., Antimalarial, Anti-amoebiasis, Anti-leishmanial)
The quinoline ring system is the backbone of several established anti-parasitic drugs. Its isomer, the isoquinoline scaffold, has also served as a foundation for the development of novel agents against a range of parasitic protozoa.
Antimalarial Activity
Analogs incorporating the aminoisoquinoline moiety have demonstrated notable in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In one study, diaza-analogs of phenanthrene (B1679779) derived from 5-aminoisoquinoline showed promising antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. The specific arrangement of nitrogen atoms within the fused ring system was found to be critical for the observed biological activity. An in silico study further predicted that an isoquinoline derivative, 6,7-Dinitro-2- frontiersin.orgresearchgate.nettriazole-4-yl-benzo[de]isoquinoline-1,3-dione, could act as an antimalarial agent by targeting the parasite's adenylosuccinate synthetase, an enzyme crucial for its purine (B94841) biosynthesis pathway. frontiersin.org
Table 1: In Vitro Antimalarial Activity of a Diaza-phenanthrene Analog Derived from 5-Aminoisoquinoline
| Compound | Strain | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 72h |
| Benzo[b]phenanthroline | Nigerian (CS) | 0.22 | 0.08 |
| (Derived from 5-aminoisoquinoline) | FcB1 (CR) | 0.28 | 0.09 |
| FcM29 (CR) | 0.20 | 0.07 | |
| Data sourced from studies on diaza-analogs of phenanthrene. CS: Chloroquine-Sensitive, CR: Chloroquine-Resistant. |
Anti-amoebiasis Activity
Amoebiasis, caused by the protozoan Entamoeba histolytica, remains a significant health issue in many parts of the world. While research into isoquinoline analogs for this indication is less extensive, related quinoline compounds have shown promise. A screen of the "Malaria Box" compound library identified quinoline derivatives with moderate activity against E. histolytica. More targeted synthetic efforts have produced hybrid molecules with potent efficacy. For example, a compound merging a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) scaffold with a nitroimidazole moiety demonstrated an IC₅₀ value of approximately 1 µM against E. histolytica, significantly more potent than the standard drug metronidazole. In silico screening has also identified the quinoline folate analogue, raltitrexed, as a potential inhibitor of the parasite's phosphoserine phosphatase (PSP), a novel drug target. These findings suggest that the isoquinoline core, as a close structural relative of quinoline, is a viable starting point for developing new anti-amoebic agents.
Anti-leishmanial Activity
The quinoline and isoquinoline frameworks are recognized as privileged scaffolds in the search for drugs against leishmaniasis, a disease caused by Leishmania parasites. frontiersin.orgasm.org Various analogs have shown significant activity. Naphthylisoquinoline alkaloids and their synthetic analogs are effective against L. major promastigotes, albeit with some associated cytotoxicity. researchgate.net Studies on 2-substituted quinolines have led to the development of optimized compounds with potent in vitro activity (IC₅₀ of 0.2 µM) against L. donovani and good selectivity. Hybrid molecules, such as those combining quinoline and metronidazole, have also been synthesized and evaluated, demonstrating the versatility of this scaffold in targeting visceral leishmaniasis.
Structure-Activity Relationship (SAR) Studies of 5-Bromoisoquinolin-1-amine Analogs
Understanding the relationship between the chemical structure of isoquinoline analogs and their biological activity is crucial for designing more potent and selective therapeutic agents.
Modifications to the substituents on the isoquinoline ring system have profound effects on pharmacological activity. In the context of antimalarial 4-aminoquinolines, the electronic properties of the substituent at the 7-position (analogous to the 5- or 7-position on an isoquinoline ring) are critical. Electron-withdrawing groups, such as a nitro group, were found to lower the pKa of the quinoline ring nitrogen and the side-chain amino nitrogen, which in turn affects drug accumulation in the parasite's acidic food vacuole and the ability to inhibit heme polymerization. For CNS activity, the substitution pattern is also key. In a series of 3-aminoisoquinolines, the presence and nature of an aryl group at the 4-position were determinant for their CNS depressant effects. asm.org Furthermore, for analogs targeting ROCK, converting the basic 1-aminoisoquinoline (B73089) group to a non-basic center was a successful strategy to improve the pharmacokinetic profile while maintaining potency. nih.gov
The relative positions of the nitrogen atom and various substituents on the heterocyclic core dramatically influence biological activity. This is clearly demonstrated in the development of antimalarial compounds, where diaza-phenanthrene analogs derived from 5-aminoisoquinoline were compared with those derived from 3-, 5-, 6-, and 8-aminoquinolines. The results showed that the precise placement of the intracyclic nitrogen atoms was crucial, with the 1,10-phenanthroline (B135089) skeleton (derived from 8-aminoquinoline) generally yielding the best results, though the 5-aminoisoquinoline derivatives also showed good activity. In the context of CNS activity, a distinction has been noted between different isomers; for example, 3-amino-4-arylisoquinolines are known for general CNS depressant activity, whereas 5- and 6-substituted 1-aminoisoquinolines have been investigated as inhibitors of tumor growth and ROCK, respectively, indicating that the position of the amino group dictates the primary biological target. researchgate.net
The physicochemical properties of hydrophobicity (lipophilicity) and steric bulk play a vital role in the SAR of isoquinoline analogs. For 4-aminoquinoline (B48711) antimalarials, the lipophilicity of the substituent at the 7-position was shown to influence the hematin-quinoline association constant, a key factor in their mechanism of action. In quantitative structure-activity relationship (QSAR) models of quinoline and isoquinoline derivatives against P. falciparum, descriptors related to molecular size and shape, such as total connectivity and density, were found to be significant predictors of activity. This indicates that how the molecule fits into its target binding site is critical. Similarly, for ROCK inhibitors, substitutions at the meta position of a benzyl (B1604629) ring on a urea-based analog were well-tolerated, while larger substitutions at the para position led to a substantial loss of potency, highlighting the steric constraints of the target's active site. researchgate.net
Investigation of Potential Molecular Targets and Mechanisms of Action (MOA)
Identifying the precise molecular targets and mechanisms of action (MOA) is essential for the rational development of 5-bromoisoquinolin-1-amine analogs as therapeutic agents.
For anti-parasitic activity, several mechanisms have been proposed. The most well-known MOA for related quinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. However, other targets are being uncovered. For isoquinoline analogs, in silico and in vitro studies have suggested targets such as adenylosuccinate synthetase and respiratory complex III in Plasmodium. frontiersin.org For anti-leishmanial quinoline derivatives, proposed mechanisms include DNA intercalation, inhibition of respiration, and the induction of apoptosis via mitochondrial membrane depolarization. frontiersin.orgasm.org One study on antimalarial diaza-phenanthrene analogs derived from 5-aminoisoquinoline concluded that their mechanism was likely not related to metalloprotease inhibition, despite the chelating potential of the scaffold.
In the realm of CNS and other activities, distinct targets have been clearly identified. As mentioned, certain aminoisoquinolines function as neuroprotective agents by inhibiting PARP-1 or as potent and selective inhibitors of ROCK, which influences cellular contraction and motility. nih.govnih.gov A significant area of research has focused on isoquinoline-based compounds as inhibitors of inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH). IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for the proliferation of cells, including lymphocytes and pathogenic microbes. The depletion of guanine nucleotides accounts for the immunosuppressive, antiviral, and antimicrobial effects of IMPDH inhibitors. Given the differences between host and microbial IMPDH enzymes, this target offers a promising avenue for developing selective anti-infective agents based on the isoquinoline scaffold.
Table 2: Investigated Molecular Targets for Isoquinoline and Quinoline Analogs
| Compound Class | Therapeutic Area | Potential Molecular Target(s) | Proposed Mechanism of Action |
| Aminoisoquinolines | Neuroprotection | Poly (ADP-ribose) polymerase-1 (PARP-1) | Inhibition of DNA repair pathways, reduction of neuroinflammation. nih.gov |
| Isoquinoline Sulfonamides/Amides | CNS Disorders, Glaucoma | Rho-associated protein kinase (ROCK) | Inhibition of actin cytoskeleton organization, promotion of neuronal survival. nih.govwikipedia.org |
| Diaza-phenanthrenes (from 5-aminoisoquinoline) | Antimalarial | Unknown; not metalloprotease | Disruption of essential parasite processes. |
| Quinoline/Isoquinoline Analogs | Antimalarial | Heme Polymerization, Adenylosuccinate Synthetase | Prevention of toxic heme detoxification; inhibition of purine biosynthesis. frontiersin.org |
| Quinoline/Isoquinoline Analogs | Anti-leishmanial | DNA, Mitochondria, Respiratory Complex III | DNA intercalation, mitochondrial membrane depolarization, apoptosis induction. frontiersin.orgasm.org |
| Various Isoquinoline Analogs | Anti-infective, Immunosuppressive | Inosine 5′-monophosphate dehydrogenase (IMPDH) | Depletion of guanine nucleotide pool, halting DNA/RNA synthesis and proliferation. |
| Quinoline Folate Analogs | Anti-amoebiasis | Phosphoserine Phosphatase (PSP) | Inhibition of serine biosynthesis pathway. |
Enzyme Modulation
Analogs of 5-bromoisoquinolin-1-amine have been investigated for their ability to modulate the activity of several key enzymes implicated in disease. The core isoquinoline structure is a recognized scaffold for enzyme inhibitors, and derivatives have shown activity against a range of targets. researchgate.net
One significant area of investigation involves the inhibition of kallikrein-related peptidases (KLKs), a family of serine proteases. Notably, 5-bromoisoquinolin-1-amine is utilized as a key intermediate in the synthesis of inhibitors targeting kallikrein-related peptidase 5 (KLK5). google.com Overactivity of KLK5 is associated with certain skin diseases, making its inhibitors a subject of therapeutic interest. google.com While specific inhibitory data for 5-bromoisoquinolin-1-amine itself is not detailed, its role as a precursor underscores the importance of the aminoisoquinoline framework in the design of potent KLK inhibitors.
Furthermore, derivatives of the closely related 5-aminoisoquinoline have demonstrated inhibitory activity against other enzyme classes. For instance, a thiosemicarbazone derivative of 1-formyl-5-aminoisoquinoline was identified as an active inhibitor of ribonucleotide reductase. benthamopenarchives.com This enzyme is crucial for DNA synthesis, and its inhibition can halt cell proliferation. benthamopenarchives.com
The table below summarizes the enzyme inhibitory activities of selected analogs and related isoquinoline derivatives.
| Compound/Analog Class | Target Enzyme | Biological Context |
| 1-Formyl-5-aminoisoquinoline thiosemicarbazone | Ribonucleotide Reductase | Inhibition of DNA synthesis, potential anti-cancer activity. benthamopenarchives.com |
| 5-Bromoisoquinolin-1-amine based derivatives | Kallikrein-related peptidase 5 (KLK5) | Regulation of skin desquamation and inflammation. google.com |
| 7-Aminoisoquinoline-5,8-quinone derivatives | Topoisomerase I/II | Antitumor properties against various cancer cell lines. probes-drugs.org |
Receptor Binding Interactions
The interaction of isoquinoline alkaloids with various receptors is a well-documented area of pharmacology. However, specific pre-clinical data detailing the receptor binding profile of this compound or its direct analogs is not extensively available in the public domain. The general class of isoquinoline derivatives has been noted for interactions with targets such as adrenergic receptors, but specific affinities for the 5-bromo-1-amino substituted variants remain an area for further investigation. The dipole moment of a molecule, which is influenced by its electronic structure, is a key parameter in drug-receptor interactions, suggesting that the specific substitution pattern of 5-bromoisoquinolin-1-amine would significantly influence its receptor binding characteristics. dergipark.org.tr
Interference with Cellular Processes (e.g., DNA interaction, protein synthesis, cell cycle, apoptosis)
Analogs of 5-bromoisoquinolin-1-amine have shown potential to interfere with critical cellular processes, a hallmark of many anti-cancer agents. The planar aromatic structure of the isoquinoline ring is conducive to intercalation with DNA, a mechanism of action for several cytotoxic compounds.
Patents have described bis-aryl-amide derivatives, which can be synthesized from 5-bromoisoquinolin-1-amine, as potential inhibitors of DNA topoisomerase I and II. acs.orggoogle.com These enzymes are vital for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and ultimately, cell death.
The inhibition of ribonucleotide reductase by the 1-formyl-5-aminoisoquinoline thiosemicarbazone analog directly impacts DNA synthesis by depleting the pool of deoxyribonucleotides. benthamopenarchives.com This cessation of DNA synthesis leads to a block in the S-phase of the cell cycle, which can trigger apoptosis, or programmed cell death. benthamopenarchives.com Studies on other isoquinoline derivatives, such as certain 7-aminoisoquinoline-5,8-quinones, have also demonstrated their ability to induce apoptosis in cancer cell lines, further supporting the potential of this chemical class to interfere with cell survival pathways. probes-drugs.org
The following table outlines the observed effects of related analogs on various cellular processes.
| Compound/Analog Class | Cellular Process Affected | Mechanism/Outcome |
| Bis-aryl-amide derivatives of 5-bromoisoquinolin-1-amine | DNA Interaction | Potential inhibition of DNA topoisomerase I and II. acs.orggoogle.com |
| 1-Formyl-5-aminoisoquinoline thiosemicarbazone | Cell Cycle & Apoptosis | Inhibition of ribonucleotide reductase leads to S-phase cell cycle block and subsequent apoptosis. benthamopenarchives.com |
| 7-Aminoisoquinoline-5,8-quinone derivatives | Apoptosis | Induction of programmed cell death in cancer cells. probes-drugs.org |
Computational Chemistry and in Silico Studies of 5 Bromoisoquinolin 1 Amine Hydrochloride and Its Derivatives
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.
In silico molecular docking studies on various quinoline (B57606) and isoquinoline (B145761) derivatives have demonstrated their potential to bind to a range of biological targets. For instance, studies on 2H-thiopyrano[2,3-b]quinoline derivatives have shown binding affinities against the CB1a protein, with values ranging from -5.3 to -6.1 Kcal/mol. nih.gov Similarly, docking studies of novel quinoline-based iminothiazoline derivatives against the elastase enzyme have revealed strong binding affinities, with docking scores around -7.4 kcal/mol, which was even higher than the standard inhibitor quercetin (B1663063) (-7.2 kcal/mol). nih.gov
For derivatives of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, molecular docking against the tubulin–combretastatin A-4 binding site showed binding affinities ranging from -6.502 to -8.341 kcal/mol. mdpi.com These studies suggest that bromo-substituted heterocyclic compounds can exhibit significant binding affinities to various protein targets. Given the structural similarities, it is plausible that 5-bromoisoquinolin-1-amine (B1519120) and its derivatives could also exhibit strong binding to specific protein cavities. The prediction of binding free energies for bromodomain inhibitors has shown a strong correlation with experimental data, highlighting the reliability of computational approaches in estimating binding affinities. nih.gov
| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 nih.gov |
| Quinoline-based iminothiazoline | Elastase | -7.4 nih.gov |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Tubulin | -6.502 to -8.341 mdpi.com |
| 6-Bromo quinazoline (B50416) derivatives | EGFR | -5.3 to -6.7 nih.gov |
The stability of ligand-protein complexes is governed by various intermolecular interactions. In docking studies of a quinoline-based iminothiazoline derivative with the elastase enzyme, hydrogen bonding with the Gln34 residue and hydrophobic interactions with residues such as Asn76, Glu80, and Tyr38 were identified as crucial for binding. nih.gov Similarly, for 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, hydrogen bonds and halogen bonds were the primary electrostatic interactions observed with the tubulin binding site, with a notable hydrogen bond interaction with the Asn258 residue. mdpi.com
In the case of 6-bromo quinazoline derivatives targeting the EGFR receptor, hydrogen bonds and other key interactions with specific residues were found to be significant. nih.gov The interaction of 2H-thiopyrano[2,3-b]quinoline derivatives with the CB1a protein involved interactions with several amino acid residues, including ILE-8, LYS-7, and TRP-12. nih.gov These examples underscore the importance of specific amino acid residues in forming stable complexes with bromo-substituted heterocyclic compounds through a network of hydrogen bonds, hydrophobic interactions, and halogen bonds.
Quantum Chemical Calculations
Quantum chemical calculations provide deep insights into the electronic structure and reactivity of molecules, which are fundamental to understanding their chemical behavior and interaction with biological systems.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.
Quantum chemical calculations on quinazoline derivatives have been used to determine properties such as HOMO and LUMO energies, the energy gap (ΔE), dipole moment, and hardness. physchemres.org For instance, in a study of quinazoline derivatives as corrosion inhibitors, the compound with a smaller energy gap (4.999 eV) was suggested to have better performance, as a smaller gap facilitates the transfer of electrons. physchemres.org Computational studies on the isoquinoline ring-opening and denitrogenation have also utilized quantum chemistry to explore reaction mechanisms, indicating the energy barrier for a 1C-2N addition reaction to be 52.7 kcal/mol, which can be significantly reduced by water catalysis. researchgate.net
| Compound Class | Calculation Method | Key Findings |
| Quinazoline derivatives | DFT | Calculation of HOMO, LUMO, energy gap, and other quantum chemical properties to predict corrosion inhibition efficiency. physchemres.org |
| Isoquinoline | M06/6-311G(d,p) and M06-2X/6-311+G(d,p) | Explored reaction mechanisms and energy barriers for ring-opening and denitrogenation. researchgate.net |
Quantum chemical calculations can predict the sites within a molecule that are most susceptible to electrophilic or nucleophilic attack. This is crucial for understanding metabolic pathways and potential interactions with biological macromolecules. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For isoquinoline, computational studies have identified the nitrogen atom and specific carbon atoms as potential sites for addition reactions. researchgate.net Such analyses for 5-bromoisoquinolin-1-amine hydrochloride would be invaluable in predicting its metabolic fate and potential for covalent interactions with protein targets.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. This method complements the static picture provided by molecular docking. MD simulations have been employed to study the stability of complexes between 6-bromo quinazoline derivatives and the EGFR receptor, confirming the conformational stability of the enzyme-ligand interactions over a 100 ns period. nih.gov Similarly, MD simulations of a quinoline-based iminothiazoline derivative in complex with the elastase enzyme have been used to validate the stability of the docked pose and the persistence of key interactions. nih.gov These studies demonstrate that the binding modes predicted by docking are often stable throughout the simulation, reinforcing the credibility of the initial docking results. For this compound, MD simulations would be essential to assess the stability of its binding to a target protein and to understand the dynamic nature of the intermolecular interactions.
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (excluding human data)
In the realm of drug discovery and development, the early prediction of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step to avoid late-stage failures. proquest.com Computational, or in silico, methods provide a rapid and cost-effective means to evaluate these characteristics for novel molecules like this compound and its derivatives. proquest.combenthamdirect.com These predictive models utilize the chemical structure of a compound to estimate its pharmacokinetic profile, guiding the selection and optimization of drug candidates. proquest.commdpi.com
Lipophilicity (LogP) and Permeability Predictions
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a fundamental physicochemical property that significantly influences a drug's absorption and distribution. acs.orgmolinspiration.comnih.gov It describes the balance between a molecule's affinity for a lipid-like environment (such as a cell membrane) and an aqueous environment. nih.gov A compound's LogP value is a key determinant of its ability to passively diffuse across biological membranes, a critical step for oral absorption and reaching its target site. nih.gov
Computational methods are widely used to predict LogP values (in silico LogP) based on a molecule's structure. acs.orgresearchgate.net These predictions are valuable in the early stages of drug discovery for screening large libraries of compounds and prioritizing those with favorable lipophilicity profiles. researchgate.net For isoquinoline and quinoline derivatives, maintaining an optimal LogP is crucial. While increased lipophilicity can enhance membrane permeability, excessively high values can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. researchgate.net
Permeability, the ability of a compound to pass through biological membranes, is another critical factor for drug efficacy. nih.gov In silico models, often used in conjunction with LogP predictions, can estimate a compound's permeability across barriers like the intestinal epithelium. nih.gov For highly lipophilic compounds, which can be common among isoquinoline derivatives, specialized in vitro models like the Caco-2 cell assay may be employed to obtain more accurate permeability estimates. nih.gov These assays can be modified, for example, by adding bovine serum albumin (BSA) to the basolateral side to mimic in vivo sink conditions and improve the prediction of absorption for compounds that are highly protein-bound. nih.gov
| Parameter | Description | Significance in Drug Discovery |
| Lipophilicity (LogP) | Measures the partitioning of a compound between an oily (octanol) and a watery phase. | Influences absorption, distribution, metabolism, and excretion (ADME). Optimal LogP is crucial for balancing permeability and solubility. molinspiration.comnih.gov |
| Permeability | The ability of a compound to pass through biological membranes. | Essential for oral absorption and reaching the target site of action. nih.gov |
| cLogP | A calculated LogP value derived from the molecular structure using computational algorithms. | Allows for high-throughput screening of virtual compounds to predict their lipophilicity. researchgate.net |
Metabolic Stability in In Vitro Systems (e.g., microsomes)
The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and duration of action. nih.gov In vitro assays using liver microsomes are a standard method for assessing the susceptibility of a compound to metabolism by phase I enzymes, primarily the cytochrome P450 (CYP) superfamily. creative-bioarray.comresearchgate.net These assays measure the rate at which the parent compound is cleared over time when incubated with microsomes, providing an intrinsic clearance (CLint) value. nih.govcreative-bioarray.com
For isoquinoline derivatives, metabolic stability can be a significant challenge. nih.gov The isoquinoline ring system can be susceptible to oxidation by CYP enzymes. nih.gov However, structural modifications can be made to improve metabolic stability. For example, studies on certain isoquinoline-tethered quinazoline derivatives showed that while many had poor metabolic stability in human and mouse liver microsomes, specific modifications, such as the inclusion of a furan (B31954) moiety, led to improved stability. nih.gov
The data obtained from microsomal stability assays is crucial for guiding the structural optimization of lead compounds. creative-bioarray.com By identifying metabolically labile sites on a molecule, medicinal chemists can make targeted modifications to block or slow down metabolism, thereby enhancing the compound's pharmacokinetic profile. These assays can be performed in a high-throughput format, allowing for the rapid screening of numerous derivatives. researchgate.net
| Parameter | Description | Significance in Drug Discovery |
| Metabolic Stability | The resistance of a compound to being broken down by metabolic enzymes. | A key factor determining a drug's half-life and oral bioavailability. nih.gov |
| Microsomes | Vesicles of endoplasmic reticulum from liver cells containing high concentrations of drug-metabolizing enzymes. | Used in in vitro assays to predict the metabolic clearance of a drug in the liver. creative-bioarray.com |
| Intrinsic Clearance (CLint) | A measure of the metabolic clearing capacity of the liver for a specific drug, independent of blood flow. | High CLint values often indicate rapid metabolism and a short duration of action. nih.govcreative-bioarray.com |
Virtual Screening and Library Design for Novel Isoquinoline Derivatives
Virtual screening is a powerful computational technique used in the early stages of drug discovery to identify promising lead compounds from large chemical libraries. nih.govresearchgate.net This approach involves the use of computer models to predict the likelihood that a molecule will bind to a specific biological target. mdpi.comnih.gov For isoquinoline derivatives, virtual screening can be employed to explore vast chemical spaces and prioritize compounds for synthesis and biological testing, thereby accelerating the discovery process. researchoutreach.orgnih.govmdpi.com
Structure-based virtual screening, which utilizes the three-dimensional structure of the target protein, and ligand-based methods, which rely on the properties of known active compounds, are two common approaches. mdpi.comresearchgate.net These methods can be used to design focused libraries of novel isoquinoline derivatives with a higher probability of exhibiting the desired biological activity. researchgate.net For instance, by understanding the structure-activity relationships of known inhibitors, new derivatives can be designed with improved potency and selectivity. mdpi.comresearchgate.net
Future Directions and Research Opportunities
Design and Synthesis of Next-Generation 5-Bromoisoquinolin-1-amine (B1519120) Analogs
The core structure of 5-bromoisoquinolin-1-amine serves as a valuable starting point for the creation of new and more potent chemical entities. The presence of the bromine atom and the amine group on the isoquinoline (B145761) ring offers reactive sites for extensive chemical modification.
Future synthetic strategies will likely focus on creating a diverse library of analogs. The bromine atom, for instance, is an excellent handle for transition-metal-catalyzed cross-coupling reactions. orgsyn.org This allows for the introduction of a wide array of substituents at the 5-position, fundamentally altering the molecule's steric and electronic properties. Similarly, the primary amine at the 1-position can be readily acylated, alkylated, or used in diazotization reactions to introduce further diversity. orgsyn.org
A key approach involves the synthesis of various substituted isoquinolines, which may possess a range of biological activities including antitumor, anticonvulsant, and antimicrobial effects. acs.org Methods like the Bischler-Napieralski reaction can be employed to construct the core isoquinoline skeleton, which can then be further functionalized. nih.gov More advanced, one-pot synthesis strategies are also being developed to produce complex isoquinoline derivatives efficiently. researchgate.net For example, Goldberg–Ullmann-type coupling reactions have been successfully used to synthesize novel isoquinoline derivatives by reacting a bromo-isoquinoline with various amides in the presence of a copper catalyst. mdpi.com
| Synthetic Strategy | Potential Modification | Desired Outcome |
| Transition-Metal Coupling | Substitution at the 5-position (bromine site) | Enhanced target affinity and selectivity |
| N-Alkylation/Acylation | Modification of the 1-amine group | Improved pharmacokinetic properties |
| Ring Functionalization | Introduction of groups on the benzene (B151609) ring | Modulation of biological activity |
| One-Pot Syntheses | Efficient construction of complex analogs | Rapid generation of diverse compound libraries |
Exploration of Novel Pharmacological Targets for Isoquinoline Scaffolds
The isoquinoline framework is a well-established pharmacophore found in numerous natural products and synthetic drugs with a wide spectrum of biological activities. acs.orgnih.gov Future research will aim to identify and validate new pharmacological targets for analogs derived from 5-bromoisoquinolin-1-amine.
Recent studies on isoquinoline derivatives have revealed their potential to interact with a variety of biological targets. For example, certain isoquinoline analogues have been identified as dual inhibitors of tubulin polymerization and V-ATPase, which can induce immunogenic cell death in cancer cells. acs.org This suggests that new analogs of 5-bromoisoquinolin-1-amine could be investigated as potential anti-cancer agents that not only kill tumor cells directly but also stimulate an anti-tumor immune response. acs.org
The broad biological activity of isoquinolines extends to antimicrobial applications. nih.gov Novel isoquinoline derivatives have demonstrated significant bactericidal and fungicidal activity, making them promising candidates for the development of new anti-infective agents. acs.orgnih.gov Furthermore, isoquinoline alkaloids have been studied for their binding to functional proteins like serum albumins and hemoglobin, which is crucial for understanding their distribution and metabolism in the body. nih.gov Some have also shown potential as anti-inflammatory, antimalarial, and antiviral agents. nih.govpreprints.org
| Potential Pharmacological Target | Therapeutic Area | Rationale |
| Tubulin and V-ATPase | Oncology | Inhibition can lead to cancer cell death and immune stimulation. acs.org |
| Bacterial and Fungal Enzymes | Infectious Diseases | Isoquinoline derivatives have shown broad-spectrum antimicrobial activity. nih.gov |
| Viral Proteins | Virology | Certain isoquinoline alkaloids have demonstrated antiviral properties. nih.gov |
| Inflammatory Mediators | Inflammation | Some isoquinolines possess anti-inflammatory effects. acs.orgnih.gov |
Integration of Artificial Intelligence and Machine Learning in Isoquinoline Drug Discovery
The traditional drug discovery process is often lengthy and expensive. accscience.com The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of new isoquinoline-based drugs. accscience.comresearchgate.net
AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates. nih.gov For isoquinoline derivatives, these technologies can be used to:
Predict Biological Activity: Machine learning models can be trained to predict the therapeutic potential of novel 5-bromoisoquinolin-1-amine analogs against various diseases. nih.gov
De Novo Drug Design: Generative AI models can design entirely new isoquinoline-based molecules with desired properties, such as high potency and low toxicity. accscience.comnih.gov
Target Identification: AI can analyze biological data to identify new pharmacological targets for which isoquinoline derivatives might be effective. youtube.com
Optimization of Pharmacokinetics: AI tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, helping to select candidates with better drug-like profiles. accscience.com
By leveraging AI, researchers can more efficiently navigate the vast chemical space of possible isoquinoline derivatives, focusing resources on the most promising candidates and significantly reducing the time and cost of drug development. nih.gov
| AI/ML Application | Description | Potential Impact |
| Virtual Screening | Computational screening of large libraries of virtual isoquinoline compounds. | Rapid identification of potential hits. nih.gov |
| Predictive Modeling | Using algorithms to predict the properties and activities of new analogs. | Prioritization of synthetic efforts. nih.gov |
| Generative Models | Designing novel isoquinoline structures with optimized characteristics. | Creation of innovative drug candidates. accscience.com |
| Data Analysis | Analyzing complex biological data to uncover new drug-target relationships. | Discovery of novel therapeutic opportunities. youtube.com |
Development of Advanced Delivery Systems for Isoquinoline Derivatives (excluding human data)
The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. The development of advanced delivery systems for isoquinoline derivatives is a critical area of future research.
Nano-sized carriers, such as liposomes and polymeric nanoparticles, offer several advantages for delivering isoquinoline compounds. mdpi.com These systems can protect the drug from degradation, improve its solubility, and enable targeted delivery to specific cells or tissues. mdpi.comnih.gov For instance, a novel isoquinoline derivative has been successfully incorporated into transferrin-conjugated liposomes for targeted delivery to tumor cells, resulting in superior antitumor activity in preclinical models. nih.gov
Other advanced delivery systems being explored include:
Lipid-based nanosystems: These can enhance absorption and bypass first-pass metabolism. mdpi.com
Biodegradable polymers: These can encapsulate the drug and release it in a controlled manner. mdpi.com
Viral vectors and nanoparticles: These are being investigated for the delivery of therapeutic agents, including those that could be combined with isoquinoline-based drugs. preprints.org
These advanced delivery technologies hold the promise of enhancing the therapeutic potential of 5-bromoisoquinolin-1-amine analogs by improving their bioavailability and targeting capabilities. mdpi.com
Role of 5-Bromoisoquinolin-1-amine in Material Science and Catalysis (Ligand Applications)
Beyond its pharmacological potential, the chemical structure of 5-bromoisoquinolin-1-amine suggests possible applications in material science and catalysis. The isoquinoline ring system is known to be a part of molecules with interesting fluorescent properties. mdpi.com
The presence of a bromine atom makes 5-bromoisoquinoline (B27571) a suitable precursor for organometallic chemistry. orgsyn.org It can participate in transition-metal-catalyzed coupling reactions, not only to synthesize more complex organic molecules but also to act as a ligand itself. The nitrogen atom in the isoquinoline ring and the exocyclic amine group can coordinate with metal centers, forming stable complexes. These metal complexes could find applications as catalysts in various organic transformations.
Furthermore, the fluorescent properties of some isoquinoline derivatives suggest their potential use as fluorophores in materials science. mdpi.com By modifying the substituents on the isoquinoline core of 5-bromoisoquinolin-1-amine, it may be possible to tune the photophysical properties of the resulting molecules, leading to the development of new materials for applications such as organic light-emitting diodes (OLEDs) or chemical sensors.
Q & A
Q. What are the established synthetic routes for 5-bromoisoquinolin-1-amine hydrochloride, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A typical route involves reacting 5-bromoisoquinoline-3-carbaldehyde with methylamine under reflux in a polar aprotic solvent (e.g., DMF or THF), followed by acidification with HCl to form the hydrochloride salt. Key intermediates, such as the Schiff base formed during condensation, are characterized using -NMR and IR spectroscopy to confirm imine bond formation. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .
| Key Reaction Parameters |
|---|
| Reaction temperature: 80–100°C |
| Solvent: DMF/THF |
| Acidification: 6M HCl |
| Yield: ~60–75% |
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- -NMR : Peaks at δ 8.5–9.0 ppm confirm aromatic protons on the isoquinoline ring. A singlet near δ 4.0 ppm indicates the amine proton.
- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 273.6 (M) validates the molecular weight.
- X-ray Crystallography : Resolves bromine positioning and hydrochloride salt formation (if single crystals are obtainable) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : While acute toxicity data are limited, standard precautions include:
- Use of PPE (gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation.
- Store at 2–8°C in airtight containers. Acute toxicity can be assessed via OECD Guideline 423 (oral LD50 in rodents), with in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) as preliminary screens .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Screening : Test solvents like DMSO or ethanol for improved solubility of intermediates.
- Catalysis : Add catalytic iodine (1–2 mol%) to enhance imine formation kinetics.
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, achieving ~85% yield .
| Optimization Results |
|---|
| Conventional yield: 60% |
| Microwave yield: 85% |
| Purity (HPLC): >98% |
Q. How do structural modifications (e.g., fluorination) alter the bioactivity of brominated isoquinoline derivatives?
- Methodological Answer : Fluorination at the 8-position (as in 8-fluoroisoquinoline analogs) increases metabolic stability and binding affinity to phosphodiesterase 10A (PDE10A). Compare bioactivity using:
- Enzyme Inhibition Assays : Measure IC50 values against PDE10A (radioactive cAMP hydrolysis assay).
- Molecular Docking : Analyze halogen bonding interactions using AutoDock Vina with PDE10A crystal structures (PDB: 3QH3). Data contradictions (e.g., higher potency but poor solubility) are resolved by logP measurements and ADMET profiling .
Q. What strategies resolve discrepancies in NMR data for brominated isoquinoline derivatives?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing peak splitting.
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons. For example, HSQC correlates signals with shifts to distinguish C-1 and C-3 positions.
- DFT Calculations : Predict chemical shifts using Gaussian09 (B3LYP/6-31G**) to validate experimental data .
Q. How to design selectivity assays for PDE10A inhibition while minimizing off-target effects?
- Methodological Answer :
- Panel Screening : Test against PDE1–PDE11 isoforms (MilliporeSigma PDE-Glo assays).
- Cellular Models : Use striatal neuron cultures to assess cAMP/cGMP modulation via ELISA.
- Mutagenesis Studies : Replace key PDE10A residues (e.g., Gln726) to identify binding hotspots. Cross-validate with SPR (surface plasmon resonance) for binding kinetics .
Data Analysis & Contradictions
Q. How should researchers interpret conflicting bioactivity data between 5-bromoisoquinolin-1-amine and its 8-chloro analog?
- Methodological Answer :
- Meta-Analysis : Compare IC50 values across studies using standardized assays (e.g., identical enzyme batches, buffer pH).
- Structural Analysis : Overlay crystallographic data to identify steric clashes from bulkier bromine vs. chlorine.
- Free Energy Calculations (MM/PBSA) : Quantify binding energy differences due to halogen size .
| Bioactivity Comparison |
|---|
| 5-Bromo analog IC50: 12 nM |
| 8-Chloro analog IC50: 28 nM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
